Cas no 162007-08-1 (Methyl (S)-2-(Boc-amino)-5-iodopentanoate)

Methyl (S)-2-(Boc-amino)-5-iodopentanoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl (S)-2-(Boc-amino)-5-iodopentanoate
- (S)-N-Boc-5-Iodo-Nor-OMe
- methyl (2S)-(tert-butoxycarbonylamino)-5-iodopentanoate
- N-(tert-Butoxycarbonyl)-5-iodo-L-norvaline methyl ester
- Methyl (S)-2-((tert-butoxycarbonyl)amino)-5-iodopentanoate
- L-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-5-iodo-, methyl ester
- Methyl (2S)-5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
- METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-5-IODOPENTANOATE
- W17733
- AKOS027256896
- CS-0060984
- DB-255158
- 162007-08-1
- AS-72296
- methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-iodopentanoate
- Methyl(S)-2-(Boc-amino)-5-iodopentanoate
-
- MDL: MFCD25541687
- Inchi: 1S/C11H20INO4/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m0/s1
- InChI Key: UIRGEQFGUBOMIT-QMMMGPOBSA-N
- SMILES: IC([H])([H])C([H])([H])C([H])([H])[C@@]([H])(C(=O)OC([H])([H])[H])N([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
Computed Properties
- Exact Mass: 357.04400
- Monoisotopic Mass: 357.04371g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 8
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 64.599
Experimental Properties
- PSA: 64.63000
- LogP: 2.65880
Methyl (S)-2-(Boc-amino)-5-iodopentanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR470701-1g |
Methyl (S)-2-(Boc-amino)-5-iodopentanoate |
162007-08-1 | 1g |
£770.00 | 2024-07-21 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY027088-1g |
Methyl (S)-2-(Boc-amino)-5-iodopentanoate |
162007-08-1 | ≥95% | 1g |
¥4645.16 | 2024-07-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSA242-250mg |
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-iodopentanoate |
162007-08-1 | 95% | 250mg |
¥1650.0 | 2024-04-23 | |
Ambeed | A849122-100mg |
Methyl (S)-2-(Boc-amino)-5-iodopentanoate |
162007-08-1 | 97% | 100mg |
$130.0 | 2024-04-23 | |
Ambeed | A849122-250mg |
Methyl (S)-2-(Boc-amino)-5-iodopentanoate |
162007-08-1 | 97% | 250mg |
$260.0 | 2024-04-23 | |
A2B Chem LLC | AA83570-250mg |
Methyl (S)-2-(Boc-amino)-5-iodopentanoate |
162007-08-1 | >98% | 250mg |
$423.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSA242-100mg |
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-iodopentanoate |
162007-08-1 | 95% | 100mg |
¥825.0 | 2024-04-23 | |
Aaron | AR001TBY-100mg |
L-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-5-iodo-, methyl ester |
162007-08-1 | 97% | 100mg |
$115.00 | 2025-02-10 | |
Aaron | AR001TBY-250mg |
L-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-5-iodo-, methyl ester |
162007-08-1 | 97% | 250mg |
$229.00 | 2025-02-10 | |
eNovation Chemicals LLC | D763195-1g |
L-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-5-iodo-, methyl ester |
162007-08-1 | 97% | 1g |
$650 | 2025-03-01 |
Methyl (S)-2-(Boc-amino)-5-iodopentanoate Related Literature
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
Additional information on Methyl (S)-2-(Boc-amino)-5-iodopentanoate
Methyl (S)-2-(Boc-amino)-5-iodopentanoate: A Versatile Intermediate in Pharmaceutical Synthesis
Methyl (S)-2-(Boc-amino)-5-iodopentanoate (CAS No. 162007-08-1) is a chiral building block that has gained significant attention in the pharmaceutical and chemical industries due to its unique structural features and versatile applications. This compound is an important intermediate in the synthesis of various bioactive molecules, particularly those involved in the development of new drugs and therapeutic agents.
The molecular structure of Methyl (S)-2-(Boc-amino)-5-iodopentanoate consists of a chiral carbon center, an amino group protected by a tert-butyloxycarbonyl (Boc) group, and an iodine atom. The presence of these functional groups makes it a valuable starting material for the synthesis of complex organic molecules, especially those with specific stereochemical requirements.
Recent advancements in synthetic chemistry have highlighted the importance of chiral intermediates like Methyl (S)-2-(Boc-amino)-5-iodopentanoate in the development of enantiomerically pure compounds. These compounds are crucial for pharmaceutical applications, as they can significantly improve the efficacy and safety of drugs by reducing side effects and enhancing therapeutic outcomes.
In the context of drug discovery, Methyl (S)-2-(Boc-amino)-5-iodopentanoate has been utilized in the synthesis of several promising drug candidates. For instance, it has been employed in the preparation of peptides and peptidomimetics, which are essential for targeting specific biological pathways and diseases. The iodine substituent on the pentanoate chain provides a versatile handle for further functionalization, allowing for the introduction of various substituents to tailor the properties of the final product.
The protecting group (Boc) on the amino functionality is particularly useful in multistep syntheses, as it can be selectively removed under mild conditions to reveal the free amine. This feature enables chemists to perform subsequent reactions without interference from the amino group, thereby simplifying synthetic routes and improving overall yields.
One notable application of Methyl (S)-2-(Boc-amino)-5-iodopentanoate is in the synthesis of protease inhibitors, which are critical for treating viral infections such as HIV. The chiral nature of this compound ensures that only the desired enantiomer is produced, which is essential for maintaining the biological activity and selectivity of the final drug molecule.
Furthermore, recent studies have explored the use of Methyl (S)-2-(Boc-amino)-5-iodopentanoate in cancer research. Researchers have utilized this intermediate to develop novel anticancer agents that target specific enzymes or receptors involved in tumor growth and metastasis. The ability to introduce diverse functional groups through the iodine handle has enabled scientists to design highly potent and selective compounds with improved pharmacological profiles.
In addition to its role in drug development, Methyl (S)-2-(Boc-amino)-5-iodopentanoate has also found applications in agrochemicals and materials science. For example, it can be used as a building block for synthesizing chiral catalysts and ligands, which are essential for asymmetric synthesis processes. These processes are crucial for producing high-purity enantiomers with specific properties required for various industrial applications.
The synthesis of Methyl (S)-2-(Boc-amino)-5-iodopentanoate typically involves several well-established chemical transformations. One common approach is to start with L-leucine or a similar amino acid derivative, which is then converted into the corresponding Boc-protected amino acid. Subsequent reactions introduce the iodine substituent and esterify the carboxylic acid group to form the final product. The use of modern synthetic techniques and catalysts has significantly improved the efficiency and scalability of this process, making it more accessible for large-scale production.
The stability and handling of Methyl (S)-2-(Boc-amino)-5-iodopentanoate are also important considerations for its practical use. This compound is generally stable under standard laboratory conditions but should be stored away from moisture and strong acids or bases to prevent degradation. Proper handling procedures should be followed to ensure its integrity during storage and transportation.
In conclusion, Methyl (S)-2-(Boc-amino)-5-iodopentanoate (CAS No. 162007-08-1) is a highly valuable intermediate with a wide range of applications in pharmaceutical synthesis, drug discovery, agrochemicals, and materials science. Its unique combination of chiral centers, protecting groups, and functional handles makes it an indispensable tool for chemists working on complex molecular architectures. As research continues to advance, this compound is likely to play an increasingly important role in developing new therapeutic agents and innovative materials.
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